REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[O:12][CH2:11][CH2:10][C:9]2=O)([O-:3])=[O:2].[BH4-].[Na+]>C(O)C>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[O:12][CH2:11][CH:10]=[CH:9]2)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC=C2C(CCOC12)=O
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Name
|
|
Quantity
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3.9 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 45 minutes
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Duration
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45 min
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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EXTRACTION
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Details
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extracted three times with 250 ml of dichloromethane each time
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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0.5 g of para-toluenesulphonic acid is then added
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Type
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TEMPERATURE
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Details
|
heating
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Type
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TEMPERATURE
|
Details
|
at reflux
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Type
|
CUSTOM
|
Details
|
expected has been recovered
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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WASH
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Details
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washing with a 5% sodium carbonate solution
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Type
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CONCENTRATION
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Details
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with water, and concentrating under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CCOC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |